Boc-Tic-OH

描述

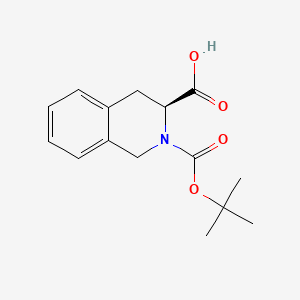

Structure

3D Structure

属性

IUPAC Name |

(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPVZPNLMJDJFB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78879-20-6 | |

| Record name | (S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Boc Tic Oh and Its Derivatives

Chiral Synthesis of Boc-Tic-OH Enantiomers

The biological activity of molecules often depends on their stereochemistry, making the synthesis of enantiomerically pure compounds crucial ontosight.ai. Chiral synthesis of this compound focuses on obtaining specific (R)- or (S)-enantiomers of tetrahydroisoquinoline-1-carboxylic acids or their derivatives.

Stereoselective Approaches to (R)- and (S)-Tetrahydroisoquinoline-1-carboxylic Acids

Stereoselective methods aim to control the formation of new stereocenters during the synthesis of tetrahydroisoquinoline-1-carboxylic acids. One approach involves starting from N-Boc-protected (R)- and (S)-1-propenyltetrahydroisoquinoline and employing a sequence of ozonolysis, reduction, oxidation, and deprotection to yield the corresponding enantiomerically pure tetrahydroisoquinoline-1-carboxylic acids. Similarly, (S)-tetrahydroisoquinoline-3-carboxylic acids can be obtained from N-Boc-protected (S)-3-(4-phenylbutenyl)tetrahydroisoquinolines researchgate.net.

Another strategy for the diastereoselective synthesis of substituted tetrahydroisoquinoline-1-carboxylic acids, such as (+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, combines the Petasis synthesis of amino acids with the Pomeranz–Fritsch–Bobbitt synthesis of tetrahydroisoquinoline derivatives. researchgate.net. The stereochemical outcome in this combined approach can be influenced by using chiral aminoacetaldehyde acetals in the Petasis step researchgate.net.

Ugi reactions have also been explored for the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives. However, when chiral, non-racemic acids were used in three-component Ugi reactions of 3,4-dihydroisoquinolines, isocyanides, and acids, only poor diastereoselectivities were observed benthamdirect.comeurekaselect.comingentaconnect.com. The subsequent hydrolysis of the resulting carboxamides often led to racemic mixtures or low enantiomeric excesses due to the ready racemization of the tetrahydroisoquinoline-1-carboxylic acids benthamdirect.comeurekaselect.comingentaconnect.com.

Asymmetric Synthesis of Tic Derivatives

Asymmetric synthesis focuses on creating chiral molecules with a preference for one enantiomer. Catalytic asymmetric synthesis of tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives has been achieved using phase-transfer catalysis with C2-symmetric chiral quaternary ammonium (B1175870) bromides thieme-connect.com. This method allows for the synthesis of Tic derivatives with high enantiomeric purities thieme-connect.com.

Asymmetric hydrogenation is another significant methodology for the synthesis of amino acids, including those with the tetrahydroisoquinoline scaffold. This typically involves the hydrogenation of Schiff's bases or alpha,beta-unsaturated derivatives using chiral rhodium complexes renyi.hu.

Enantiomeric Purity Analysis in this compound Synthesis

Determining the enantiomeric purity, or enantiomeric excess (e.e.), is critical for evaluating the effectiveness of chiral synthetic methods and ensuring the quality of chiral compounds ontosight.aiic.ac.uk. Enantiomeric excess is a measure of how much one enantiomer is present in excess of the other in a sample ontosight.ai.

Several analytical techniques are employed to determine the enantiomeric purity of this compound and its derivatives:

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases: This is a common and accurate method where the separation of enantiomers is achieved by using a stationary phase that is chiral ontosight.aiic.ac.uk. Specific chiral stationary phases, such as Astec CYCLOBOND I 2000, are suitable for separating non-aromatic structures like Boc-amino acids sigmaaldrich.com.

Gas Chromatography (GC) using chiral stationary phases: Similar to chiral HPLC, this method utilizes a chiral stationary phase for enantiomer separation. It has advantages such as requiring no substrate derivatization or extensive workup and needing only a small sample size ic.ac.uk.

Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents or chiral shift reagents: By reacting the enantiomers with a chiral derivatizing agent or using a chiral solvating agent or shift reagent, diastereomeric species are formed which can be distinguished by NMR ontosight.aiic.ac.uk.

Polarimetry: This method measures the optical rotation of a sample. While widely used, its accuracy can be limited by factors such as the specific rotation value, sample purity, and potential non-linear relationship between e.e. and optical rotation ic.ac.ukstereoelectronics.org.

Enantiomeric excess (e.e.) can be calculated using the formula: e.e. = ([R] - [S]) / ([R] + [S]) * 100, where [R] and [S] are the concentrations or peak areas of the R and S enantiomers, respectively ontosight.ainih.gov.

Pictet-Spengler Condensation Routes to Tic Scaffolds

The Pictet-Spengler reaction is a fundamental method for synthesizing tetrahydroisoquinolines, including the Tic scaffold acs.orgthermofisher.com. This reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution to form the cyclic system thermofisher.comebrary.netwikipedia.org.

For the synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives, the Pictet-Spengler reaction can be carried out using appropriate phenethylamines and aldehydes acs.org. The reaction proceeds via the formation of an iminium ion intermediate ebrary.netwikipedia.org. Electron-rich aromatic systems tend to react under milder conditions ebrary.net. While traditionally catalyzed by protic or Lewis acids with heating, the reaction can also occur in aprotic media, sometimes without acid catalysis wikipedia.org. N-acyliminium ions, formed by acylating the iminium ion, are powerful electrophiles that can facilitate cyclization under mild conditions wikipedia.org.

Key heterocyclic intermediates containing the tetrahydroisoquinoline ring system can be obtained from the Pictet-Spengler reaction between ethyl glyoxylate (B1226380) or methyl 4-formylbenzoate (B8722198) and phenethylamine (B48288) derivatives like dopamine (B1211576) or 3-hydroxyphenethylamine acs.org.

Solid-Phase Synthesis Strategies Utilizing this compound

Solid-phase synthesis (SPS) is a powerful technique for constructing peptides and other molecules, and this compound is a useful building block in this context chemicalbook.comchemdad.com. In solid-phase peptide synthesis (SPPS), the peptide chain is assembled while anchored to an insoluble resin support peptide.comuchicago.edu. This compound, with its Boc protecting group, is particularly relevant in Boc chemistry SPPS.

In Boc chemistry SPPS, the Nα-amino group of each amino acid is protected with the acid-labile Boc group, while side-chain functional groups are typically protected with groups that are more resistant to the acidic conditions used for Boc removal, such as benzyl-based protecting groups peptide.comuchicago.edu.

Resin-Based Coupling and Deprotection Techniques

The process of solid-phase synthesis using this compound involves coupling the amino acid to the growing peptide chain on the resin and then deprotecting the Nα-Boc group to allow for the addition of the next amino acid peptide.com.

Coupling Techniques: The coupling of a Boc-protected amino acid, such as this compound, to the free amino group on the resin-bound peptide typically involves activating the carboxyl group of the incoming amino acid to facilitate amide bond formation peptide2.com. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), were historically common coupling reagents, although they can lead to side reactions peptide2.com. Newer activating agents like BOP, PyBOP, HBTU, and TBTU are also widely used and require bases for activation peptide2.com. Symmetrical anhydrides are also highly reactive and have been used extensively in Boc synthesis peptide2.com.

Deprotection Techniques: After coupling, the Boc protecting group on the Nα-amine of the newly added amino acid is removed to expose the amine for the next coupling step peptide.com. This deprotection is typically achieved using an acid ontosight.ai. In Boc SPPS, a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is commonly used peptide.comchempep.comgoogle.com. The deprotected amine is in the form of a TFA salt and needs to be neutralized with a base, such as diisopropylethylamine (DIEA), before the next coupling reaction peptide.com.

During Boc deprotection with TFA, tert-butyl cations are generated, which can react with nucleophilic residues like tyrosine and tryptophan. peptide.com. Scavengers, such as dithiothreitol (B142953) (DTT) or triisopropylsilane (B1312306) (TIPS), are often added to the cleavage mixture to minimize these side reactions peptide.comjove.compeptide.com.

Solid supports, such as Merrifield resin (chloromethylpolystyrene) and PAM resin, are used in Boc SPPS chempep.com. The choice of resin and linker determines the method for cleaving the final peptide from the solid support peptide.compeptide2.com.

The incorporation of this compound into solid-phase synthesis allows for the efficient construction of peptides and peptidomimetics containing this constrained amino acid chemicalbook.com.

Optimization of Solid-Phase Reaction Conditions

Solid-phase synthesis (SPS) offers significant advantages for the preparation of peptides and other molecules incorporating this compound, allowing for easier purification and automation. Optimization of reaction conditions in SPS is critical to ensure high yields and purity of the desired products. When using Boc-protected amino acids, including this compound, in solid-phase peptide synthesis (SPPS), the Boc group is typically removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) americanpeptidesociety.org. However, the choice of acid and reaction time needs careful optimization to prevent side reactions. For instance, using 4 N HCl in 1,4-dioxane (B91453) has been preferred over TFA for Boc-deprotection of support-bound tetrahydroisoquinolines in some cases, as TFA can lead to the formation of trifluoroacetamide (B147638) impurities acs.org. The efficiency of coupling Boc-protected amino acids to the resin can be influenced by steric hindrance, necessitating optimization of loading conditions acs.org. Incomplete coupling can be addressed by optimizing coupling conditions or employing double or triple coupling steps iris-biotech.de. Strategies to mitigate aggregation, a common issue in SPPS that can lead to incomplete reactions, include optimizing solvents, using higher temperatures, or adding chaotropic salts peptide.com.

Solution-Phase Synthesis of this compound Conjugates

Solution-phase synthesis is another vital approach for preparing this compound conjugates, particularly for smaller molecules or when solid-phase synthesis is not suitable. This method allows for greater flexibility in reaction conditions and purification strategies. The formation of amide bonds between this compound and other amines is a fundamental reaction in solution-phase synthesis of its conjugates.

Coupling Reagents and Activators in Amide Bond Formation

The formation of an amide bond between a carboxylic acid and an amine is not spontaneous and requires activation of the carboxyl group iris-biotech.deluxembourg-bio.com. A wide variety of coupling reagents and activators are employed to facilitate this process, minimizing side reactions like racemization and maximizing yield iris-biotech.depeptide.com. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), are commonly used iris-biotech.depeptide.com. These reagents activate the carboxylic acid to form an O-acylurea intermediate, which can then react with the amine iris-biotech.deluxembourg-bio.com. To suppress racemization and improve efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or hydroxyazabenzotriazole (HOAt) are frequently used in conjunction with carbodiimides iris-biotech.deluxembourg-bio.compeptide.combachem.com. Other classes of coupling reagents include phosphonium (B103445) salts like BOP and PyBOP, and uronium/aminium salts like HBTU and HATU luxembourg-bio.compeptide.combachem.com. The choice of coupling reagent and activator depends on the specific reactants, desired yield, purity, and the potential for racemization iris-biotech.deluxembourg-bio.com. For example, Boc-protected Tic-OH has been coupled with amines using HOBt/EDCI activation bibliotekanauki.pl. HBTU has also been used for coupling Boc-7-hydroxy-D-Tic-OH with amines nih.gov.

Protection and Deprotection Strategies (e.g., Boc and Fmoc)

Protecting groups are essential in organic synthesis to selectively block reactive functional groups while reactions are carried out elsewhere in the molecule researchgate.net. The Boc group is a widely used protecting group for amines due to its relative ease of introduction and removal americanpeptidesociety.org. It is typically removed under acidic conditions, such as with TFA or HCl americanpeptidesociety.orgresearchgate.net. In the context of this compound, the Boc group protects the nitrogen atom of the tetrahydroisoquinoline ring. Another common protecting group is the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is labile under basic conditions, typically removed by treatment with piperidine (B6355638) americanpeptidesociety.orgtotal-synthesis.com. The orthogonality of Boc (acid-labile) and Fmoc (base-labile) allows for selective deprotection in multi-step syntheses americanpeptidesociety.orgcsic.es. While Boc is removed under acidic conditions, which can be harsh, Fmoc offers milder deprotection conditions americanpeptidesociety.org. However, Boc-based synthesis can be favored in certain situations, such as for sequences prone to racemization under basic conditions americanpeptidesociety.org. In some strategies, Boc is used for N-terminal protection, while tert-butyl (tBu) esters are used for carboxylic acid protection, offering a degree of orthogonality csic.esrsc.org.

Cycloaddition Approaches for Tic Derivatives

Cycloaddition reactions provide powerful routes for constructing cyclic systems and have been applied to the synthesis of Tic derivatives thieme-connect.comrsc.org. These reactions involve the concerted formation of multiple new sigma bonds. Both [2+2+2] and [4+2] cycloaddition reactions have been utilized in the synthesis of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives thieme-connect.comresearchgate.net. Diels-Alder reactions, a type of [4+2] cycloaddition, have been used to synthesize topographically constrained Tic derivatives from dienes containing an α-amino acid moiety researchgate.net. [2+2+2] cyclotrimerization, catalyzed by transition metals like Wilkinson's catalyst or CpCo(CO)2, has also been employed for the synthesis of highly functionalized Tic derivatives researchgate.netnih.gov. These cycloaddition strategies offer efficient pathways to access the core tetrahydroisoquinoline structure with diverse substituents.

Chemoenzymatic Synthesis of Tic-based Structures

Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity and efficiency of enzymatic transformations researchgate.netchemrxiv.org. While general information on chemoenzymatic synthesis of natural products and complex molecules is available, specific detailed examples focusing solely on this compound or its direct derivatives through this approach are less commonly reported in the immediate search results researchgate.netchemrxiv.orgnih.gov. However, enzymes can be utilized in various steps of synthetic routes towards complex molecules, including those that might eventually incorporate Tic-based structures. The application of chemoenzymatic methods in the synthesis of amino acid derivatives and peptides is an evolving field, offering potential for more sustainable and selective routes researchgate.netnih.gov.

Conformational Analysis of Boc Tic Oh and Its Peptide Conjugates

Computational Chemistry Approaches to Conformational Space

Computational chemistry provides powerful tools to investigate the conformational landscape of molecules like Boc-Tic-OH and its peptide conjugates. These methods can explore potential energy surfaces and identify stable conformers.

Molecular Mechanics and Quantum Mechanical Calculations

Molecular Mechanics (MM) and Quantum Mechanical (QM) calculations are fundamental approaches used in computational conformational analysis. MM methods treat molecules as collections of atoms interacting via classical force fields, offering computational efficiency for larger systems. compchems.com QM methods, on the other hand, explicitly consider the electronic structure of the molecule, providing a more accurate description of bonding and interactions, albeit at a higher computational cost. compchems.comnih.gov Hybrid QM/MM methods combine the strengths of both approaches, treating a specific region of interest with QM methods and the surrounding environment with MM methods, which is particularly useful for studying chemical processes in complex systems like proteins or in solution. nih.govwikipedia.org Studies on various molecules, including amino acids and their derivatives, have utilized both MM and QM methods, such as Hartree-Fock (HF) and MP2, to investigate conformational preferences and relative energies. beilstein-journals.orgresearchgate.netresearchgate.net

Density Functional Theory (DFT) in Conformational Studies

Density Functional Theory (DFT) is a widely used quantum mechanical method for conformational studies due to its balance of accuracy and computational cost. mdpi.com DFT calculations can provide insights into the electronic properties and relative stabilities of different conformers. nih.govmdpi.com Recent advances in DFT, including the incorporation of dispersion energy terms, have improved the accuracy of energy calculations for larger compounds. chalmers.se DFT has been applied to study the conformational analysis of various organic molecules and amino acids, providing detailed information about their preferred geometries and energy landscapes. researchgate.netmdpi.comnih.govirb.hr

Conformational Energy Hypersurface Exploration

Exploring the conformational energy hypersurface (PEHS) involves systematically searching for all possible low-energy conformations of a molecule by varying its rotatable dihedral angles. chalmers.se This exploration can be achieved through various computational techniques, including systematic scans and more advanced methods like molecular dynamics simulations and metadynamics. nih.gov The goal is to identify potential energy minima corresponding to stable conformers and understand the energy barriers between them. researchgate.netcam.ac.uk Studies on peptidomimetic building units have employed exhaustive systematic analysis to explore their conformational PEHS using quantum chemical calculations. chalmers.se

Spectroscopic Methods for Conformational Elucidation

Spectroscopic methods provide experimental data that can be used to determine the conformations of molecules in solution or the solid state. These methods complement computational studies by providing experimental validation of theoretical predictions. irb.hr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and conformation of molecules in solution. embl-hamburg.de By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOE), researchers can gain detailed information about the spatial arrangement of atoms and the presence of intramolecular interactions like hydrogen bonds. chemalive.compnas.org Variable temperature NMR studies can provide insights into conformational dynamics and interconversion barriers. researchgate.net 2D NMR techniques such as COSY and NOESY are particularly useful for assigning signals and determining through-space correlations that reveal conformational preferences. chalmers.seresearchgate.net NMR spectroscopy has been extensively used in the conformational analysis of peptides and peptidomimetics, including those containing protected amino acids. chalmers.seirb.hroup.com

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry (MS) is a crucial analytical technique for confirming the structure of organic compounds, including protected amino acids like this compound and peptides containing this residue . MS provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which can be used to verify the molecular weight and structural integrity .

Fourier-Transform Infrared (FTIR) Spectroscopy in Conformational Studies

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for studying the conformational aspects of peptides and molecules like this compound by analyzing their vibrational modes nih.govfrontiersin.org. Specific absorption bands in the infrared spectrum correspond to different functional groups and their local environments, providing information about the secondary structure and hydrogen bonding within a molecule.

Impact of Tic Residue on Peptide Conformation and Rigidity

The Tic residue, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a non-proteinogenic amino acid that introduces significant conformational constraints into peptide chains due to its cyclic structure americanelements.comamericanelements.comferro-tic.com. This rigidity is a key feature exploited in peptide design to influence secondary structure, improve stability, and modulate biological activity tandfonline.com.

Incorporation of Tic can restrict the conformational freedom of the peptide backbone, favoring specific dihedral angles (phi and psi) that are less accessible to more flexible amino acids like phenylalanine, which Tic is structurally related to as a methylene-bridged derivative sigmaaldrich.comontosight.ai. Studies on peptides incorporating Tic have shown that this constraint can lead to more defined structures, such as turns or stabilized helical conformations, depending on the sequence context nih.gov. For instance, replacing phenylalanine with Tic in certain peptide sequences has been shown to induce structural constraints that can impact receptor activation mdpi.com. The rigid nature of Tic can help to lock the peptide into a favorable conformation for binding to a target, which might be less accessible due to free rotation in peptides containing more flexible residues mdpi.com. This induced rigidity can be particularly useful in designing peptidomimetics with improved pharmacological properties mdpi.com.

Analysis of Intraresidual and Intermolecular Interactions

Understanding the intraresidual and intermolecular interactions involving this compound and its peptide conjugates is crucial for comprehending their conformational behavior and how they interact with other molecules.

Intraresidual interactions occur within a single amino acid residue, such as interactions between different parts of the Tic residue itself. While specific details on intraresidual interactions within isolated this compound from the searches are limited, in the context of peptides, intraresidual hydrogen bonds can play a significant role in stabilizing local conformations frontiersin.orguni-regensburg.de. For example, in other constrained amino acids, intraresidual hydrogen bonds can constrain backbone torsions nsf.gov.

In peptides containing Tic, the aromatic ring within the tetrahydroisoquinoline structure can participate in π-π interactions with other aromatic residues or cation-π interactions with positively charged amino acids like arginine or lysine (B10760008) nih.govbiorxiv.org. These interactions can contribute to the stability of specific conformations and influence peptide-peptide or peptide-target binding researchgate.netbiorxiv.org. For instance, proximity between the aromatic ring of D-Tic and the delta-amino group of ornithine in a cyclic peptide analogue was suggested to involve a π-cation interaction, potentially explaining improved biological activity nih.gov. Hydrophobic interactions involving the cyclic system of Tic also play a role in peptide folding and association, particularly in aqueous environments aip.orgmdpi.com. The balance of these intraresidual and intermolecular forces dictates the dynamic conformational landscape of this compound containing peptides and their functional properties.

Applications of Boc Tic Oh in Peptide and Peptidomimetic Design

Design of Peptidomimetics Incorporating Tic Residues

The incorporation of Tic residues into peptide sequences is a key strategy in the design of peptidomimetics aimed at improving the pharmacological properties of peptide leads. Tic's rigid structure can induce specific conformational constraints within a peptide chain, influencing its interaction with target receptors and its stability against enzymatic degradation nih.govnih.gov. By substituting natural amino acids with Tic, researchers can develop peptidomimetics that better mimic the bioactive conformation of a peptide or possess enhanced binding affinity and selectivity nih.govresearchgate.netupc.edu. A notable example of Tic's successful application is its use as a proline surrogate in the development of quinapril, an approved drug that is an angiotensin-converting enzyme inhibitor nih.govupc.edu.

Structure-Activity Relationship (SAR) Studies of Tic-Containing Compounds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a compound's chemical structure influence its biological activity semanticscholar.orgwm.educollaborativedrug.com. In the context of Tic-containing peptides and peptidomimetics, SAR studies have been crucial in elucidating the relationship between the conformational constraints imposed by Tic and the resulting biological effects, particularly in the development of ligands targeting G-protein-coupled receptors like opioid receptors acs.orgebi.ac.ukacs.orgnih.govnih.govnih.govunica.it. These studies involve synthesizing a series of analogs with systematic modifications to the Tic residue or its surrounding sequence and evaluating their binding affinity and functional activity acs.orgnih.govnih.govnih.gov.

Modulation of Receptor Binding and Efficacy

SAR studies have demonstrated that the incorporation of Tic can significantly modulate the binding affinity and efficacy of peptides at various receptors. For instance, in opioid research, the presence of the Tic residue within the Dmt-Tic pharmacophore is associated with high affinity and selectivity for the delta opioid receptor (DOR) acs.orgebi.ac.uknih.gov. Modifications to the Dmt-Tic sequence, including N-alkylation or changes in the C-terminal group, have been shown to alter the pharmacological profile, leading to compounds with enhanced DOR antagonism, mixed mu (μ) agonism/DOR antagonism, or even DOR agonism acs.orgacs.orgnih.govnih.gov.

Data from SAR studies on Dmt-Tic derivatives highlight the sensitivity of receptor interaction to subtle structural changes. For example, N-methylation of H-Dmt-Tic-OH can significantly enhance DOR antagonism acs.orgebi.ac.uknih.gov. The distance between the Dmt-Tic pharmacophore and other residues in a peptide sequence has also been found to be critical in determining the resulting opioid receptor profile nih.govmdpi.com.

Here is an example of data illustrating the effect of N-methylation on the activity of Dmt-Tic-OH derivatives:

| Compound | Kiδ (nM) | Kiμ/Kiδ | pA2 (MVD) | Ke (MVD) (nM) |

| H-Dmt-Tic-OH | 0.022 | 150,000 | 8.2 | 5.7 |

| N-Me-Dmt-Tic-OH | 0.2 | - | 8.5 | 2.8 |

| N,N-Me2-Dmt-Tic-OH | 0.12 | 20,000 | 9.4 | 0.28 |

Influence of Tic Configuration on Biological Activity

The stereochemistry of the Tic residue plays a critical role in the biological activity of peptides and peptidomimetics. Studies have shown that the configuration at the α-carbon of Tic can lead to differential effects on receptor selectivity and intrinsic activity nih.gov. For instance, in opioid peptide analogs, substituting with L-Tic at a specific position resulted in potent delta-selective antagonists, while the corresponding D-Tic analog led to potent mu-selective agonists nih.gov. This highlights how the rigid structure of Tic, and the specific orientation it imparts, is crucial for productive interactions with distinct receptor binding sites nih.gov.

Development of Opioid Receptor Ligands and Antagonists

Boc-Tic-OH and the Tic residue are extensively used in the development of opioid receptor ligands and antagonists due to Tic's ability to introduce conformational constraints and its favorable interaction with opioid receptors acs.orgebi.ac.ukacs.orgnih.govnih.govnih.govunica.itmdpi.comnih.govnih.govgoogle.comnih.govgoogle.comresearchgate.netacs.orgacs.orgu-szeged.hu. The rigidity of the tetrahydroisoquinoline ring system in Tic restricts the conformational freedom of the peptide backbone, which can pre-organize the molecule into a conformation favorable for receptor binding nih.gov.

Dmt-Tic Pharmacophore in Opioid Research

The dipeptide motif Dmt-Tic (2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) has emerged as a significant pharmacophore in opioid research, particularly for the development of potent and selective DOR antagonists acs.orgebi.ac.uknih.govnih.govunica.itmdpi.comgoogle.comgoogle.comresearchgate.net. This pharmacophore represents the minimal sequence capable of selectively interacting with the DOR as a potent antagonist mdpi.comphysiology.org. Extensive modifications of the Dmt-Tic pharmacophore have been explored to fine-tune receptor affinity, selectivity, and intrinsic activity acs.orgnih.govnih.gov. These studies have shown that even minor changes can lead to a wide range of pharmacological profiles, including enhanced DOR antagonism, mixed μ agonism/DOR antagonism, and DOR agonism nih.govnih.gov. Boc-Dmt-Tic-OH is a protected intermediate commonly used in the synthesis of peptides containing this pharmacophore nih.govnih.govgoogle.comnih.govgoogle.com.

Chimeric Opioid Agonist-Neurokinin 1 Receptor Antagonists

Beyond simple opioid ligands, the Tic residue has been incorporated into the design of chimeric peptides that combine the pharmacological properties of different receptor systems. An example is the development of chimeric opioid agonist-neurokinin 1 receptor (NK1R) antagonists nih.govphysiology.orgnih.govacs.org. These compounds aim to achieve desired therapeutic effects by simultaneously targeting opioid receptors for analgesia and NK1 receptors, which are involved in pain and inflammation physiology.orgnih.gov. The design of such chimeras often involves linking an opioid pharmacophore, such as a modified Dmt-DALDA sequence, to an NK1R antagonist motif, which can include a Tic residue or other conformationally constrained aromatic amino acids nih.govnih.govacs.org. This approach allows for the creation of single molecules with dual activity, potentially offering advantages over co-administration of separate drugs acs.orgnih.gov.

Integration of this compound in Combinatorial Library Synthesis

This compound is utilized in the synthesis of combinatorial libraries of peptides and peptidomimetics. Combinatorial synthesis allows for the rapid generation of a large number of diverse compounds, which can then be screened for desired biological activities. The constrained nature of the Tic residue, when incorporated into these libraries, can lead to the discovery of molecules with specific conformational preferences that are crucial for binding to biological targets.

Solid-phase synthesis is a common approach for building peptide and peptidomimetic libraries, and this compound is compatible with this methodology. For instance, Boc-protected amino acids, including this compound, can be coupled to a solid support (resin) and elongated to form peptide chains. After synthesis, the Boc group is typically removed under acidic conditions to allow for further reactions or cleavage from the resin. acs.orgstanford.edu The use of this compound in such strategies contributes to the structural diversity within the synthesized libraries, increasing the chances of identifying compounds with novel or improved pharmacological profiles.

The synthesis of fused thiohydantoin derivatives, which can be part of combinatorial libraries, has involved the coupling of Boc-protected Tic-OH with diamine linkers followed by deprotection and cyclization. bibliotekanauki.plresearchgate.net This highlights the role of this compound as a key starting material for generating diverse heterocyclic structures relevant to medicinal chemistry.

Exploration of Therapeutic Applications Beyond Opioid Receptors

While tetrahydroisoquinoline-3-carboxylic acid (Tic) and its derivatives, including peptides containing Tic, are well-known for their interactions with opioid receptors, research has explored their potential therapeutic applications beyond this class of receptors. mdpi.comnih.govresearchgate.net The constrained conformation imposed by the Tic residue can be beneficial for targeting a variety of biological molecules, not limited to opioid receptors.

Studies on peptidomimetics incorporating the Dmt-Tic pharmacophore, while primarily focused on opioid receptor modulation, have occasionally suggested the potential for designing "designed multiple ligands" that could interact with other biologically active non-opioid targets. nih.govunica.it This concept involves linking the Dmt-Tic core to other ligands targeting different biological pathways, although specific non-opioid targets for this compound-containing compounds are less extensively documented in the provided search results compared to opioid-related research.

The broader field of peptidomimetic research aims to create molecules that mimic peptide function but with improved pharmacological properties, such as enhanced stability and bioavailability, enabling them to target a wider range of biological targets. The incorporation of unnatural amino acids like Tic is a key strategy in this endeavor. While the provided information strongly emphasizes opioid receptor interactions for Tic-containing peptides and peptidomimetics, the inherent design principles of peptidomimetics and combinatorial synthesis using building blocks like this compound allow for the exploration of diverse biological activities beyond a single receptor class.

Research into 2-thiohydantoin (B1682308) derivatives, which can be synthesized using Boc-protected Tic-OH as a precursor, has indicated potential antitumor and antimicrobial activities, among others. bibliotekanauki.plresearchgate.net This suggests that compounds derived from this compound can exhibit biological activities unrelated to the opioid system, depending on the final molecular structure and scaffold.

Advanced Analytical Methodologies for Boc Tic Oh and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Mixture Analysis

HPLC is a cornerstone analytical technique for the assessment of Boc-Tic-OH purity and the analysis of its isomeric mixtures. This method allows for the separation, identification, and quantification of the target compound from related substances and impurities. Purity is typically determined by measuring the area percentage of the main peak in the chromatogram. For this compound, reported purities often exceed 98.0% as determined by HPLC and titration analysis. avantorsciences.comvwr.comtcichemicals.comtcichemicals.comshsigma.co.kr

HPLC methods can be developed and optimized by adjusting parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation of this compound from potential contaminants. For instance, an HPLC method was established to determine related substances in a chlorinated derivative of this compound using a mixed-mode column and gradient elution with a phosphate (B84403) buffer and acetonitrile/tetrahydrofuran mixture. This method demonstrated good separation and linearity for the main component and impurities. cjph.com.cn The detection wavelength is often set in the UV range, commonly around 205 nm, where the compound and related substances exhibit absorbance. cjph.com.cn

HPLC is also essential for analyzing isomeric mixtures, particularly in distinguishing between the (S) and (R) enantiomers of this compound. While standard achiral HPLC can assess chemical purity, chiral HPLC is specifically required to determine enantiomeric excess (ee) or the ratio of enantiomers.

Chiral Analysis and Separation Techniques

The presence of a chiral center at the C-3 position of the tetrahydroisoquinoline ring means that this compound can exist as two enantiomers, (S)-Boc-Tic-OH and (R)-Boc-Tic-OH. sigmaaldrich.comfishersci.ca The biological activity and physical properties of enantiomers can differ significantly, making chiral purity analysis crucial, especially in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying these enantiomers. researchgate.netresearchgate.net

Chiral separation is achieved by using chiral stationary phases (CSPs) in the HPLC column. Various types of CSPs are available, including those based on macrocyclic antibiotics like Ristocetin A, or polysaccharide derivatives, which can interact differently with the enantiomers, leading to their separation. researchgate.netresearchgate.netmst.edu The choice of CSP and mobile phase composition (e.g., mixtures of hexane (B92381) and isopropanol) are critical for achieving high selectivity and resolution between the enantiomers. researchgate.net

Studies have shown that certain carbohydrate-based CSPs, such as CHIRALPAK IA, IC, and QNAX, are effective in resolving the enantiomers of unnatural amino acid derivatives, including Tic. researchgate.netresearchgate.net Mobile phase solvent polarity plays a significant role in chiral recognition. researchgate.netresearchgate.net Achieving high resolution (Rs > 2) is desirable for accurate quantification of enantiomeric impurities. researchgate.net

Beyond chiral HPLC, other techniques can be employed for chiral analysis and resolution, such as the formation of diastereomeric salts followed by separation (e.g., using mandelic acid) or stereoselective enzymatic hydrolysis of esters. researchgate.net

Impurity Profiling and Identification in Synthetic Batches

Impurity profiling is a critical aspect of quality control for synthetic this compound, particularly in the context of its use in peptide synthesis. Impurities can arise from starting materials, reagents, by-products of the synthesis reaction, or degradation products. lcms.cz Identifying and quantifying these impurities is essential to ensure the quality, safety, and efficacy of downstream products like therapeutic peptides. lcms.cz Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), often require the identification and characterization of impurities present at or above a certain threshold (e.g., 0.10%).

HPLC, often coupled with mass spectrometry (LC-MS), is a powerful tool for impurity profiling. lcms.cz HPLC separates the components of the synthetic mixture, while MS provides structural information about the eluting peaks, allowing for the identification of impurities. lcms.cz Techniques like LC-UV/MS can identify impurity peaks based on their retention time and mass-to-charge ratio. lcms.cz

Detailed impurity profile studies involve the qualitative and quantitative determination of various related substances, including isomers, residual solvents, and degradation products. Understanding the degradation pathways can also be part of impurity profiling. Synthesis of potential impurities can be undertaken to obtain reference standards for identification and quantification in synthetic batches.

Future Directions and Research Perspectives for Boc Tic Oh Chemistry

Novel Synthetic Routes for Enhanced Yield and Stereocontrol

Developing efficient and stereoselective synthetic routes to Boc-Tic-OH and its derivatives remains a key area of research. Traditional methods for synthesizing tetrahydroisoquinoline-3-carboxylic acid derivatives often involve variations of the Pictet-Spengler reaction sigmaaldrich.com. While established, these methods may present challenges in achieving high yields and precise stereochemical control, particularly for substituted derivatives.

Achieving high enantiomeric excess is crucial for developing pharmaceuticals, as different enantiomers can exhibit vastly different biological activities. Research demonstrating high optical purity (e.g., 97-100% ee) in the synthesis of certain tetrahydroisoquinoline-3-carboxylic acid derivatives highlights the potential for achieving similar levels of stereocontrol in this compound synthesis through optimized or novel routes sigmaaldrich.com. Continued efforts in this area aim to develop more practical, scalable, and environmentally friendly synthetic methods that provide access to enantiomerically pure this compound and its functionalized analogues.

Application in the Synthesis of Natural Products and Functional Molecules

Research has extensively utilized Tic, often introduced via protected forms like this compound, in the synthesis of opioid peptides and peptidomimetics. These include potent and selective δ-opioid receptor antagonists like TIPP (Tyr-Tic-Phe-Phe-OH) and compounds with mixed μ-opioid receptor agonist/δ-opioid receptor antagonist profiles nih.govuniprot.orgnus.edu.sgnih.gov. The incorporation of Tic has been shown to influence binding affinity and pharmacological activity nih.govnus.edu.sgzhanggroup.org.

Beyond opioid research, the unique structural features of Tic make it a promising component for the synthesis of other functional molecules. Synthetic strategies involving this compound and related derivatives are being explored for creating diverse intricate molecules, including various heterocycles and polycyclic systems nih.gov. This suggests future applications in the synthesis of natural product mimetics and novel chemical probes with a wide range of potential biological activities. The development of solid-phase synthetic strategies compatible with this compound further facilitates its use in generating libraries of peptides and peptidomimetics for screening nih.govuni.lu.

Exploration of New Biological Targets and Pharmacological Profiles

While historically significant for its role in opioid receptor ligands, the exploration of new biological targets for compounds incorporating the Tic scaffold, often introduced via this compound, is an active area of research. The constrained structure of Tic can confer specific conformational properties to molecules, potentially leading to selective interactions with protein targets beyond the opioid system.

Recent studies have indicated the potential for tetrahydroisoquinoline-conjugated dipeptides to exhibit antimicrobial activity, with evidence suggesting interaction with bacterial targets like E. coli DNA gyrase uniprot.org. This opens up new avenues for investigating Tic-based compounds as potential antibacterial or antifungal agents.

Future research will likely involve high-throughput screening of diverse libraries of Tic-containing molecules against a variety of biological targets, including enzymes, receptors, and transporters implicated in different disease states. Structure-activity relationship (SAR) studies, building upon the knowledge gained from opioid research, will be crucial in understanding how the Tic residue and modifications to the tetrahydroisoquinoline ring influence binding affinity, selectivity, and downstream pharmacological effects on novel targets nih.govnih.gov. The ability to synthesize functionalized this compound derivatives will be key to exploring the impact of substituents on the pharmacological profile.

Computational Design and Prediction in Tic-Based Drug Discovery

Computational methods play an increasingly vital role in modern drug discovery, and this extends to the design and prediction of properties for Tic-based compounds. Techniques such as molecular docking and molecular dynamics simulations are employed to understand the binding interactions of Tic-containing molecules with their biological targets at an atomic level uniprot.orgnus.edu.sg.

These computational approaches can predict binding affinities, identify key interactions within the binding site, and provide insights into the conformational behavior of the ligand and the target protein fishersci.nofigshare.comzhanggroup.org. This information is invaluable for rational drug design, guiding the synthesis of new this compound derivatives with improved potency and selectivity.

Future directions in this area include the application of more advanced computational techniques, such as free energy calculations and sophisticated machine learning models, to predict a wider range of pharmacological properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles fishersci.nowikipedia.orguni.lu. De novo drug design algorithms could potentially be used to design novel molecular scaffolds incorporating the Tic residue or its mimetics, optimized for specific targets based on computational predictions fishersci.nouni.lu. The integration of computational predictions with experimental synthesis and biological testing will accelerate the discovery and optimization of new therapeutic candidates based on this compound chemistry.

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for Boc-Tic-OH, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. The tert-butoxycarbonyl (Boc) group protects the amine during synthesis. Critical parameters include:

- Coupling agents : Use HOBt/DIC or HATU for efficient activation .

- Deprotection : Optimize TFA concentration (e.g., 20–50% in DCM) to minimize side reactions.

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) ensures purity >95% .

- Data Consideration : Monitor intermediates via LC-MS and characterize final products using H/C NMR and HRMS.

Q. How can researchers validate the structural integrity of this compound in novel derivatives?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze chemical shifts for Boc (δ ~1.4 ppm for tert-butyl) and Tic backbone protons (δ 3.0–4.5 ppm) .

- HPLC : Assess retention time consistency against a reference standard.

- FT-IR : Confirm carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹) .

Q. What are the standard applications of this compound in peptide-based drug discovery?

- Methodological Answer : this compound serves as a constrained amino acid surrogate to enhance peptide stability and bioavailability. Applications include:

- Conformational studies : Circular dichroism (CD) to analyze α-helix/β-sheet stabilization .

- Receptor binding assays : Radiolabeled derivatives for competitive binding studies (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s stability data under varying pH conditions?

- Methodological Answer : Contradictions often arise from assay design differences. To address this:

- Controlled degradation studies : Incubate this compound at pH 2–12 (37°C, 24 hrs) and quantify degradation via UPLC-MS.

- Statistical analysis : Use ANOVA to compare stability across pH groups, ensuring n ≥ 3 replicates .

- Literature reconciliation : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate prior studies’ methodologies .

Q. What computational strategies optimize this compound’s integration into peptide scaffolds for enhanced pharmacokinetics?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate peptide-Boc-Tic-OH interactions in explicit solvent (e.g., GROMACS) to predict conformational stability .

- QSAR modeling : Corrogate steric/electronic parameters (e.g., logP, polar surface area) with in vitro permeability data .

- Validation : Compare in silico predictions with Caco-2 cell monolayer assays for intestinal absorption .

Q. How should researchers design experiments to assess this compound’s role in modulating enzyme inhibition kinetics?

- Methodological Answer :

- Enzyme assays : Use Michaelis-Menten kinetics with varying [this compound] (0.1–10 µM) and monitor product formation via fluorimetry/spectrophotometry.

- Data interpretation : Fit data to competitive/non-competitive inhibition models (e.g., GraphPad Prism) and calculate Kᵢ values .

- Error mitigation : Include positive controls (e.g., known inhibitors) and account for solvent effects (e.g., DMSO ≤0.1%) .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?

- Methodological Answer :

- Non-linear regression : Fit sigmoidal curves (Hill equation) to dose-response data (e.g., IC₅₀, EC₅₀) using software like R or Python’s SciPy .

- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .

- Reproducibility : Report 95% confidence intervals and effect sizes (Cohen’s d) for transparency .

Q. How can researchers address variability in this compound’s solubility across solvent systems?

- Methodological Answer :

- Solubility screening : Test solvents (e.g., DMSO, EtOH, PBS) via nephelometry or UV-vis spectroscopy.

- QSAR-driven selection : Correlate solvent polarity (logP) with solubility data to identify optimal candidates .

- Documentation : Adhere to Beilstein Journal guidelines for reporting solvent purity and storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。